molecular formula C14H14Hg B1594927 Mercury, bis(4-methylphenyl)- CAS No. 537-64-4

Mercury, bis(4-methylphenyl)-

Cat. No. B1594927
CAS RN: 537-64-4
M. Wt: 382.85 g/mol
InChI Key: DYGWZUBGVKYLJJ-UHFFFAOYSA-N
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Description

Mercury, bis(4-methylphenyl)-, also known as bis(4-methylphenyl)mercury, is a compound with the molecular formula C14H14Hg . It has a molecular weight of 382.85100 . This compound is also known by other synonyms such as p-Ditolymercury, Di-p-tolyl-quecksilber, and Di-p-tolyl mercury .


Synthesis Analysis

While specific synthesis methods for Mercury, bis(4-methylphenyl)- were not found in the search results, it’s worth noting that mercury compounds are often synthesized through reactions involving mercury salts and organic compounds .

Scientific Research Applications

1. Environmental Analysis and Preconcentration

Mercury, bis(4-methylphenyl)- compounds have been utilized in environmental chemistry for the preconcentration of mercury from biological samples and waters. Using specific immobilized agents on anion-exchange resins, such as 1,5-Bis[(2-pyridyl)-3-sulphophenyl methylene] thiocarbonohydrazide, mercury can be effectively isolated and determined through methods like inductively coupled plasma atomic emission spectroscopy. This process enables the detection of mercury at very low concentrations, crucial for environmental monitoring and analysis (Rudner et al., 1998).

2. Synthesis and Structural Analysis

Mercury, bis(4-methylphenyl)- compounds are significant in the synthesis of complex chemical structures. For instance, the synthesis and X-ray structural analysis of Hg(II) dithiocarbamate complexes have been explored. These studies not only contribute to understanding the properties of these compounds but also aid in the development of new materials, like mercury sulfide nanoparticles, which have potential applications in various fields (Dar et al., 2015).

3. Mercury Compound Interactions and Catalysis

Research has also delved into the interactions and catalytic applications of mercury, bis(4-methylphenyl)- compounds. For example, studies on bis(ferrocenyl)mercury have demonstrated its potential as a source of the ferrocenyl group in Pd-catalyzed reactions. These reactions are vital in organic synthesis, contributing to the formation of various organic compounds (Beletskaya et al., 2001).

4. Applications in Organometallic Chemistry

Mercury, bis(4-methylphenyl)- compounds play a crucial role in organometallic chemistry. Their properties and reactions have been studied extensively, providing insights into the synthesis and structural characterization of various organomercury compounds. These studies contribute to a deeper understanding of the chemistry of mercury and its applications in the synthesis of complex organometallic structures (Eaborn et al., 1972).

5. Photophysical Properties and Sensing Applications

Mercury, bis(4-methylphenyl)- compounds have been investigated for their photophysical properties, leading to applications in sensing. For instance, phosphorescent iridium(III) complexes with these compounds have been developed as chemosensors for detecting mercury ions. This application is particularly relevant in environmental monitoring and public health, where the detection of toxic metals like mercury is critical (Eremina et al., 2020).

Mechanism of Action

While the specific mechanism of action for Mercury, bis(4-methylphenyl)- was not found, it’s known that mercury compounds can cause toxic effects in the body through various mechanisms. For example, alkylmercury compounds can cause toxic effects through several mechanisms, including interaction with proteins and disruption of the central nervous system .

Safety and Hazards

Mercury and its compounds are known to be hazardous. They can cause irritation to the eyes, skin, and stomach; cough, chest pain, or difficulty breathing, insomnia, irritability, indecision, headache, weakness or exhaustion, and weight loss . Specific safety data for Mercury, bis(4-methylphenyl)- was not found in the search results.

Future Directions

While specific future directions for research on Mercury, bis(4-methylphenyl)- were not found in the search results, it’s worth noting that research into mercury compounds continues to be an active field, with studies exploring their synthesis, properties, and potential applications .

properties

IUPAC Name

bis(4-methylphenyl)mercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H7.Hg/c2*1-7-5-3-2-4-6-7;/h2*3-6H,1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGWZUBGVKYLJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[Hg]C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Hg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060216
Record name Mercury, bis(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

537-64-4
Record name Bis(4-methylphenyl)mercury
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Ditolymercury
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di-p-tolyl mercury
Source DTP/NCI
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Record name Mercury, bis(4-methylphenyl)-
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Record name Mercury, bis(4-methylphenyl)-
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Record name Di-p-tolylmercury
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.886
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Record name P-DITOLYMERCURY
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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